Voxtalisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Voxtalisib, also known as XL765, is a small-molecule inhibitor that targets phosphatidylinositol 3-kinase (PI3K), specifically the PI3K delta isoform []. PI3K is a signaling pathway involved in cell growth, proliferation, and survival. Mutations in this pathway are frequently observed in various cancers, making it an attractive target for cancer therapy [].

Mechanism of Action

Voxtalisib works by competitively binding to the ATP-binding pocket of PI3K delta, thereby inhibiting its activity. This inhibition disrupts the PI3K signaling cascade, leading to decreased cell growth, proliferation, and ultimately, cancer cell death [].

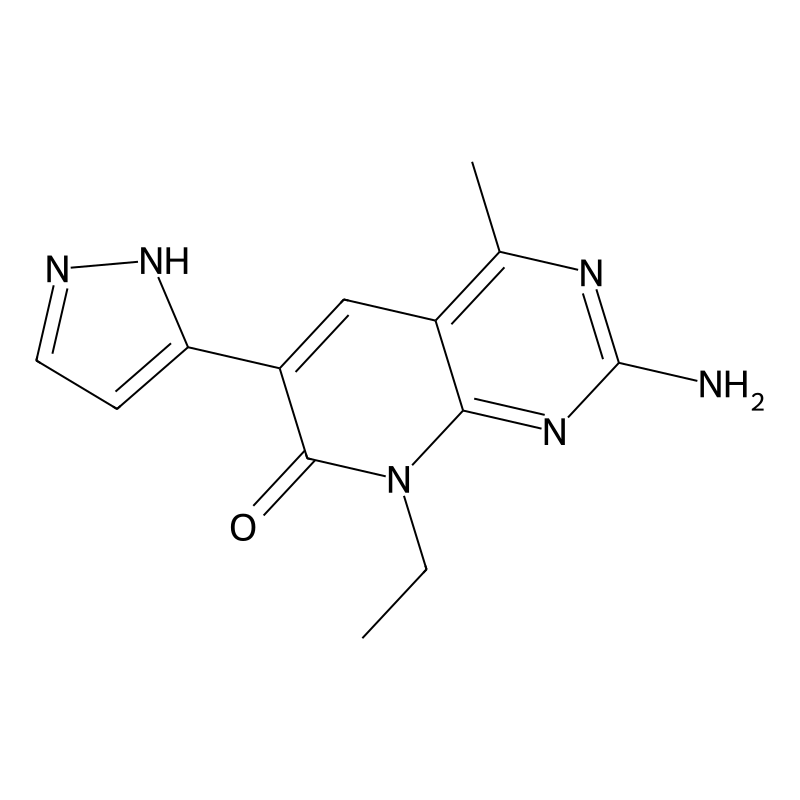

Voxtalisib, also known as SAR245409 or XL765, is a small molecule that functions as a dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin (mTOR) pathways. It has the chemical formula C₁₃H₁₄N₆O and a molecular weight of 258.29 g/mol . Voxtalisib is notable for its ability to penetrate the blood-brain barrier, making it a potential candidate for treating central nervous system tumors . Its mechanism of action involves inhibiting the signaling pathways that are often dysregulated in various cancers, particularly those involving mutations in the phosphatidylinositol 3-kinase pathway.

- Voxtalisib acts by competitively inhibiting the ATP-binding sites of PI3K and mTOR. This prevents these enzymes from transferring phosphate groups to downstream signaling molecules, effectively blocking critical pathways for cell growth and survival in cancer cells [].

- Inhibiting PI3K disrupts cell proliferation, survival, and migration, while mTOR inhibition hinders protein synthesis and cell cycle progression, both of which are essential for tumor growth [].

- Clinical trials have reported side effects associated with Voxtalisib, including diarrhea, fatigue, rash, and mouth sores [].

- More severe side effects like pneumonitis (lung inflammation) and neutropenia (low white blood cell count) have also been observed [].

- Due to its mechanism of action, Voxtalisib may interact with other medications that affect the PI3K or mTOR pathways [].

- As with any new drug, ongoing research is crucial to fully understand the safety profile of Voxtalisib.

- Phosphorylation Inhibition: Voxtalisib inhibits the phosphorylation of downstream targets in the PI3K/mTOR pathway, such as protein kinase B (AKT) and ribosomal protein S6.

- Signal Transduction Modulation: By inhibiting PI3K and mTOR, voxtalisib alters signal transduction processes that are critical for tumor growth and metabolism.

Voxtalisib exhibits significant biological activity against a variety of cancer types due to its role in inhibiting key signaling pathways. Clinical studies have demonstrated its effectiveness in:

- High-grade gliomas: Voxtalisib has shown promise when used in combination with other therapies, such as temozolomide, leading to modulation of tumor metabolism and genetic alterations in cancer cells .

- Solid tumors: In Phase I clinical trials, voxtalisib was well-tolerated and resulted in pharmacodynamic changes indicative of pathway inhibition .

The compound's ability to penetrate the blood-brain barrier enhances its potential efficacy in treating brain tumors.

The synthesis of voxtalisib involves several chemical steps that typically include:

- Starting Materials: The synthesis begins with appropriate amine and carbonyl precursors.

- Formation of Key Intermediates: Various intermediates are formed through condensation reactions followed by cyclization.

- Final Product Isolation: The final product is purified through crystallization or chromatography techniques.

Specific synthetic routes may vary, but they generally follow established organic synthesis protocols for constructing complex heterocyclic compounds.

Voxtalisib is primarily being investigated for its applications in oncology, specifically:

- Cancer Treatment: It is being evaluated for use in treating various malignancies, including glioblastoma multiforme and other solid tumors.

- Combination Therapies: Voxtalisib is often studied in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms.

Interaction studies have focused on voxtalisib's pharmacokinetics and pharmacodynamics when administered with other drugs. Key findings include:

- Drug Interactions: Studies have assessed how voxtalisib affects the pharmacokinetics of concomitant medications such as temozolomide, revealing potential alterations in drug absorption and metabolism .

- Biomarker Analysis: Investigations into molecular alterations in tumor samples have been conducted to identify biomarkers predictive of response to voxtalisib treatment .

Several compounds share structural or functional similarities with voxtalisib, particularly those targeting the PI3K/mTOR pathways. These include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Temsirolimus | mTOR inhibitor | Primarily used for renal cell carcinoma |

| Everolimus | mTOR inhibitor | Used in various cancers; also immunosuppressant |

| Idelalisib | PI3K delta inhibitor | Selective for PI3K delta; used in hematologic cancers |

| Pictilisib | Dual PI3K/mTOR inhibitor | Targets multiple isoforms; involved in clinical trials |

Voxtalisib's unique ability to effectively penetrate the blood-brain barrier distinguishes it from these similar compounds, potentially offering advantages in treating central nervous system tumors .

The development of Voxtalisib exemplifies the complex intersection of medicinal chemistry innovation and pharmaceutical collaboration. This compound, formally designated as 2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7(8H)-one, emerged from the strategic research initiatives at Exelixis, ultimately becoming part of a landmark licensing agreement with Sanofi [1] [2] [3].

Discovery and Initial Development Timeline

The discovery of Voxtalisib occurred within the broader context of Exelixis's systematic exploration of kinase inhibitor chemistry. The compound was initially developed under the designation XL765, reflecting the company's systematic approach to compound nomenclature [1] [4]. The timeline of development reveals the typical progression from discovery to clinical investigation, spanning over a decade of intensive research and development efforts.

The initial patent filings for compounds related to Voxtalisib appeared in 2006, indicating that the foundational chemistry was established during this period [5]. By 2007, Exelixis had filed an Investigational New Drug (IND) application with the Food and Drug Administration, marking the formal transition from preclinical to clinical development [4]. This rapid progression from discovery to clinical trials demonstrates the compound's promising initial preclinical profile and the efficiency of Exelixis's development processes.

The compound underwent extensive Phase I clinical trials beginning in 2008, with multiple presentations at major oncology conferences including the American Society of Clinical Oncology Annual Meeting and the European Organisation for Research and Treatment of Cancer symposiums [6] [7] [8]. These early clinical studies established the basic safety profile and pharmacokinetic properties of Voxtalisib, providing crucial data for subsequent development phases.

Key Synthetic Routes for Pyrido[2,3-d]pyrimidine Core

The synthesis of Voxtalisib's pyrido[2,3-d]pyrimidine core structure presents significant synthetic challenges due to the complexity of constructing the fused heterocyclic system with precise regiocontrol. Multiple synthetic strategies have been developed for accessing this privileged scaffold, each offering distinct advantages and limitations for large-scale production.

Pyrimidine-Based Synthetic Approaches

The most extensively utilized synthetic approach for pyrido[2,3-d]pyrimidine construction involves the use of preformed pyrimidine precursors. This methodology typically employs 4-amino-5-bromopyrimidine derivatives as key starting materials, allowing for the systematic construction of the pyridine ring through palladium-catalyzed coupling reactions [9] [10].

The synthetic sequence generally begins with the preparation of appropriately substituted 4-amino-5-bromopyrimidine intermediates. These compounds are typically synthesized from the corresponding 5-bromo-4-chloropyrimidine derivatives through nucleophilic substitution with appropriate amines. The subsequent palladium-catalyzed coupling reaction with suitable carbon nucleophiles allows for the formation of the carbon-carbon bond that becomes part of the pyridine ring [9].

A representative example of this approach involves the coupling of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine to afford the corresponding N-cyclopentyl derivative, which then undergoes palladium-catalyzed coupling with crotonic acid. The resulting intermediate undergoes intramolecular cyclization to yield the desired pyrido[2,3-d]pyrimidine system. This methodology has been successfully employed in the synthesis of palbociclib intermediates and related structures [9].

The yields for this synthetic approach are generally favorable, with reported yields exceeding 60% in over 87% of documented reactions. However, this methodology faces limitations in introducing substituents at the C4 position of the pyridopyrimidine core, as these groups must be compatible with the cyclization conditions [9].

Pyridone-Based Synthetic Methodologies

An alternative and highly versatile approach to pyrido[2,3-d]pyrimidine synthesis involves the construction of the pyrimidine ring from preformed pyridone intermediates. This methodology has been extensively developed and offers greater flexibility in terms of substitution patterns, particularly at positions C2 and C4 of the final heterocyclic system [9] [11].

The synthetic sequence typically begins with the preparation of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles through the Michael addition of α,β-unsaturated esters with malononitrile in the presence of sodium methoxide in methanol. This reaction generally proceeds in yields exceeding 60%, although the exact yield depends on the nature and position of substituents present in the starting materials [9].

The key cyclization step involves the treatment of these pyridone intermediates with guanidine or substituted guanidine derivatives under appropriate reaction conditions. This approach allows for the introduction of diverse substituents at the C2 position through the use of N-substituted guanidines. The methodology can be executed in either a cyclic or acyclic fashion, with the acyclic variant offering additional flexibility through the isolation and characterization of Michael adduct intermediates [9].

For the synthesis of 4-oxopyrido[2,3-d]pyrimidines, the methodology can be modified through the use of methyl cyanoacetate instead of malononitrile in the initial Michael addition. This modification provides access to compounds bearing hydroxyl or carbonyl functionality at the C4 position, significantly expanding the structural diversity accessible through this synthetic route [9].

Advanced Synthetic Strategies and Process Improvements

Recent developments in pyrido[2,3-d]pyrimidine synthesis have focused on addressing the limitations of traditional synthetic approaches, particularly regarding regioselectivity and scalability concerns. Multicomponent reaction strategies have emerged as promising alternatives, offering improved atom economy and reduced synthetic complexity [11].

One particularly innovative approach involves the development of telescoped synthetic sequences that allow for the direct conversion of simple starting materials to complex pyrido[2,3-d]pyrimidine structures without the isolation of intermediates. This methodology has been successfully applied using microwave-assisted conditions, providing rapid access to diverse structural variants [11].

The synthesis of Voxtalisib specifically requires the incorporation of the pyrazole substituent at the C6 position, along with precise control over the substitution pattern at other positions of the heterocyclic core. According to patent literature, the synthesis follows a route that involves the cyclization of appropriately substituted precursors under carefully controlled conditions to ensure regioselective formation of the desired regioisomer [11] [12].

Process Optimization and Scalability Challenges

The transition from laboratory-scale synthesis to manufacturing-scale production of Voxtalisib presented numerous technical challenges that required systematic optimization of reaction conditions, purification procedures, and overall process design. These challenges are representative of the broader issues encountered in scaling pyrido[2,3-d]pyrimidine synthesis for pharmaceutical applications.

Reaction Optimization and Heat Management

One of the primary challenges in scaling pyrido[2,3-d]pyrimidine synthesis relates to the exothermic nature of many key transformations, particularly cyclization reactions that form the fused heterocyclic system. The effective management of reaction heat becomes critical at manufacturing scale to ensure consistent product quality and process safety [13] [14].

The cyclization reactions involved in pyrido[2,3-d]pyrimidine formation typically require elevated temperatures to achieve acceptable reaction rates and complete conversion of starting materials. However, excessive temperatures can lead to decomposition of thermally sensitive intermediates or promote unwanted side reactions that compromise product purity. Process optimization efforts have focused on identifying optimal temperature profiles that balance reaction efficiency with product quality [13].

Continuous flow processing has emerged as a promising solution to heat management challenges in pyrido[2,3-d]pyrimidine synthesis. Flow chemistry platforms allow for precise temperature control and rapid heat transfer, enabling the use of higher temperatures while maintaining excellent reaction control. These systems also provide enhanced safety profiles by limiting the inventory of reactive intermediates at any given time [15].

Regioselectivity Control and Impurity Management

The synthesis of pyrido[2,3-d]pyrimidines often involves reactions that can potentially yield multiple regioisomers, making regioselectivity control a critical aspect of process development. In the case of Voxtalisib, the presence of multiple nitrogen atoms in the heterocyclic core creates numerous potential sites for unwanted substitution or cyclization [9] [10].

Process optimization efforts have focused on identifying reaction conditions that maximize the formation of the desired regioisomer while minimizing the formation of constitutional isomers. This typically involves systematic screening of reaction parameters including temperature, solvent systems, catalyst loading, and reaction time. The use of specialized analytical techniques, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, enables precise monitoring of regioisomer ratios throughout process development [9].

Impurity management represents another significant challenge in process optimization, as even minor impurities can have substantial impact on the pharmacological properties of the final drug substance. The complex structure of Voxtalisib, with its multiple heterocyclic rings and diverse functional groups, creates numerous opportunities for the formation of process-related impurities through side reactions, degradation pathways, or incomplete reactions [9].

Scalability and Manufacturing Considerations

The transition from laboratory-scale to manufacturing-scale synthesis requires careful consideration of numerous factors beyond simple reaction optimization. Equipment limitations, raw material availability, waste management, and regulatory compliance all become significant considerations in process design for large-scale production [16].

Traditional pyrido[2,3-d]pyrimidine synthetic routes often involve multiple discrete reaction steps, each requiring isolation and purification of intermediates. This approach can be resource-intensive and may not be optimal for large-scale manufacturing due to the associated handling costs and potential for material losses during transfers and purifications [16].

Process intensification strategies have been explored to address these challenges, including the development of telescoped reaction sequences that eliminate the need for intermediate isolation and purification. These approaches can significantly improve overall process efficiency while reducing manufacturing costs and environmental impact [16].

The pharmaceutical industry's increasing focus on continuous manufacturing has also influenced process development for pyrido[2,3-d]pyrimidine synthesis. Continuous processes offer advantages in terms of process control, product quality consistency, and reduced manufacturing footprint compared to traditional batch processes [14] [17].

Analytical Method Development and Quality Control

The complex structure of Voxtalisib necessitates sophisticated analytical methods for process monitoring and quality control. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the analytical method of choice for quantitative analysis of Voxtalisib in various matrices [18].

The development of robust analytical methods requires careful optimization of chromatographic conditions, mass spectrometric parameters, and sample preparation procedures. For Voxtalisib, optimal separation was achieved using an Acquity BEH C18 column with gradient elution using acetonitrile and formic acid as mobile phase components. Mass spectrometric detection was performed using electrospray ionization in positive ion mode with selected reaction monitoring [18].

Method validation studies demonstrated excellent analytical performance, with linear quantification ranges spanning three orders of magnitude and lower limits of quantification suitable for pharmacokinetic studies. The validated methods showed acceptable precision, accuracy, and stability characteristics, enabling their use for both process development and clinical applications [18].

Discovery and Development by Exelixis-Sanofi Collaboration

The development of Voxtalisib represents one of the most significant pharmaceutical licensing agreements in the field of kinase inhibitor development, demonstrating the strategic value of collaborative research and development models in modern drug discovery.

Exelixis Discovery and Early Development

Exelixis, a South San Francisco-based biotechnology company, discovered Voxtalisib as part of its systematic exploration of kinase inhibitor chemistry. The company's approach to drug discovery emphasized the development of small molecule inhibitors targeting critical cellular signaling pathways involved in cancer progression [1] [4].

The discovery of Voxtalisib built upon Exelixis's expertise in targeting the phosphatidylinositol 3-kinase pathway, which had been identified as a promising target for cancer therapy due to its frequent activation in human tumors. The company's research efforts focused on developing dual inhibitors that could simultaneously target both PI3K and mTOR, two key components of this critical signaling pathway [1] [4].

Exelixis's internal research capabilities enabled rapid progression from initial discovery to clinical investigation. The company filed its first IND application for XL765 in April 2007, less than one year after the initial patent filings. This rapid timeline reflects both the promising preclinical profile of the compound and the company's efficient development processes [4].

The early clinical development of Voxtalisib was conducted by Exelixis in collaboration with leading cancer centers. Phase I studies were designed to establish the safety profile, maximum tolerated dose, and preliminary efficacy signals for the compound. These studies provided crucial data demonstrating that Voxtalisib could achieve meaningful inhibition of the PI3K/mTOR pathway at well-tolerated doses [6] [7].

Strategic Partnership with Sanofi

The licensing agreement between Exelixis and Sanofi-Aventis, announced in May 2009, represented one of the largest pharmaceutical licensing deals of its time. The agreement encompassed not only Voxtalisib (XL765) but also XL147 (another PI3K inhibitor) and established a broad collaboration for the discovery of additional PI3K inhibitors [2] [3].

The financial terms of the agreement reflected the strategic importance of the PI3K pathway in oncology drug development. Sanofi-Aventis committed to aggregate upfront cash payments of $140 million, with Exelixis retaining rights to additional development, regulatory, and commercial milestones exceeding $1 billion in aggregate. The agreement also included guaranteed research funding of $21 million over a three-year research term [2] [3].

Under the terms of the licensing agreement, Sanofi-Aventis assumed worldwide exclusive rights to both XL147 and XL765, along with sole responsibility for all subsequent clinical, regulatory, commercial, and manufacturing activities. However, Exelixis retained certain rights to participate in ongoing and future clinical trials and manufacturing activities, ensuring continued involvement in the development process [2] [3].

The collaboration extended beyond simple licensing to encompass joint research and development activities. The companies agreed to combine their efforts in establishing several preclinical PI3K programs and to jointly share responsibility for research and preclinical activities related to isoform-selective PI3K inhibitors. This collaborative approach leveraged the complementary capabilities of both organizations [2] [3].

Clinical Development Strategy and Outcomes

Following the licensing agreement, Sanofi redesignated Voxtalisib as SAR245409 and initiated an ambitious clinical development program spanning multiple cancer indications. The development strategy emphasized both monotherapy and combination therapy approaches, recognizing the potential for enhanced efficacy through rational drug combinations [1] [19] [20].

The clinical development program included single-agent Phase II trials in non-Hodgkin lymphoma and combination Phase I/II trials with established chemotherapy agents. Notable combination studies included trials with temozolomide in glioblastoma patients, letrozole in hormone receptor-positive breast cancer, and bendamustine and/or rituximab in lymphoma and leukemia [1] [20].

Phase I studies established maximum tolerated doses of 50 mg twice daily and 90 mg once daily. The safety profile was generally manageable, with the most frequent treatment-related adverse events including nausea, diarrhea, vomiting, and decreased appetite. The pharmacokinetic profile showed a relatively short plasma half-life, requiring careful consideration of dosing schedules to maintain target pathway inhibition [19].

Despite initial promise, the clinical development of Voxtalisib ultimately faced challenges related to its therapeutic window and competitive landscape. The compound demonstrated meaningful pathway inhibition and achieved stable disease in a significant proportion of patients, but failed to demonstrate the robust efficacy signals required for continued development in the increasingly competitive PI3K inhibitor field [20].

The discontinuation of Voxtalisib development in 2021 marked the end of a significant chapter in PI3K inhibitor development, but the knowledge gained from this extensive development program continues to inform current research in this therapeutic area [21] [22].

Legacy and Impact on Pharmaceutical Development

The Exelixis-Sanofi collaboration on Voxtalisib development established important precedents for pharmaceutical licensing agreements and collaborative drug development models. The agreement demonstrated how strategic partnerships could leverage the complementary capabilities of biotechnology and pharmaceutical companies to advance complex drug development programs.

The extensive clinical database generated through the Voxtalisib development program has provided valuable insights into PI3K/mTOR pathway biology and the challenges associated with targeting this pathway in cancer therapy. These insights continue to inform current research efforts in oncology drug development and have contributed to the advancement of next-generation PI3K inhibitors [23] [24].

The synthetic chemistry developed for Voxtalisib production has also had lasting impact on pyrido[2,3-d]pyrimidine chemistry more broadly. The methodologies developed during process optimization efforts have been applied to the synthesis of related compounds and have contributed to the advancement of heterocyclic synthesis techniques [9] [11].

The collaboration model established between Exelixis and Sanofi has served as a template for subsequent pharmaceutical partnerships, demonstrating how risk-sharing arrangements can enable the development of innovative therapeutics while providing appropriate returns to both discovery and development partners [2] [3].

Dual Inhibition of phosphatidylinositol 3-kinase Isoforms (alpha, beta, gamma, delta)

Voxtalisib engages the catalytic pockets of all four class I phosphatidylinositol 3-kinase isoforms with low-nanomolar potency. Enzymatic studies demonstrate highest affinity for the gamma catalytic subunit, followed by the alpha, delta and beta subunits. Cell-free data are corroborated by cellular assays in prostate carcinoma (PC-3) and breast carcinoma (MCF-7) cells, where Voxtalisib blocks epidermal growth factor-stimulated phosphatidylinositol (3,4,5)-trisphosphate synthesis and downstream phosphorylation events at sub-micromolar concentrations [1].

| Target protein | Enzymatic half-maximal inhibitory concentration (nanomolar) | Literature source |

|---|---|---|

| phosphatidylinositol 3-kinase p110 gamma | 9 nM [1] | |

| phosphatidylinositol 3-kinase p110 alpha | 39 nM [1] | |

| phosphatidylinositol 3-kinase p110 delta | 43 nM [1] | |

| phosphatidylinositol 3-kinase p110 beta | 113 nM [1] |

Selective suppression of these lipid kinases translates into broad anti-proliferative activity across tumour cell panels bearing diverse phosphatidylinositol 3-kinase pathway alterations, with genotype-linked variability in cytostatic response [2].

Mechanistic target of rapamycin Kinase Targeting and Downstream Signalling Effects

Voxtalisib is catalytically active against the serine–threonine kinase mechanistic target of rapamycin, directly inhibiting both mechanistic target of rapamycin complex 1 and mechanistic target of rapamycin complex 2. Biochemical assays report half-maximal inhibitory concentrations of 160 nM for mechanistic target of rapamycin complex 1 and 910 nM for mechanistic target of rapamycin complex 2 [1]. In tumour xenografts, oral administration produces sustained reductions (> 24 hours) in phosphorylation of protein kinase B, p70 ribosomal protein S6 kinase and ribosomal protein S6—canonical read-outs of both mechanistic target of rapamycin complexes—confirming pathway blockade in vivo [2].

| Downstream biomarker | Percent phosphorylation decrease versus baseline (4 h post-dose, murine xenograft) | Reference |

|---|---|---|

| protein kinase B (Ser473) | 70% [2] | |

| p70 ribosomal protein S6 kinase (Thr389) | 80% [2] | |

| ribosomal protein S6 (Ser235/236) | 85% [2] |

The dual lipid- and protein-kinase blockade produced by Voxtalisib therefore converges on both arms of the phosphatidylinositol 3-kinase–mechanistic target of rapamycin axis, leading to coordinated suppression of proliferation, survival and protein synthesis signalling nodes in malignant cells [3] [4].

Adenosine triphosphate-Competitive Binding Kinetics and Selectivity Profiling

Crystallographic and in-silico docking studies reveal that Voxtalisib occupies the adenosine triphosphate binding cleft of its kinase targets in a reversible, competitive manner. For the alpha isoform of phosphatidylinositol 3-kinase, equilibrium inhibition constants indicate a dissociation constant of 13 nM, consistent with rapid on-rate and high residence time within the catalytic pocket [1]. Key anchoring residues identified by computational alanine scanning include Lysine-890 and Methionine-953 in phosphatidylinositol 3-kinase gamma, and Tryptophan-2239 in mechanistic target of rapamycin, highlighting conserved hydrogen-bond networks that stabilise the inhibitor–kinase complex [5].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Serine/threonine kinases

Other

MTOR [HSA:2475] [KO:K07203]

Other CAS

Wikipedia

Dates

2: Vogel KR, Ainslie GR, Gibson KM. mTOR inhibitors rescue premature lethality and attenuate dysregulation of GABAergic/glutamatergic transcription in murine succinate semialdehyde dehydrogenase deficiency (SSADHD), a disorder of GABA metabolism. J Inherit Metab Dis. 2016 Nov;39(6):877-886. Epub 2016 Aug 12. PubMed PMID: 27518770; PubMed Central PMCID: PMC5114712.

3: Awan FT, Gore L, Gao L, Sharma J, Lager J, Costa LJ. Phase Ib trial of the PI3K/mTOR inhibitor voxtalisib (SAR245409) in combination with chemoimmunotherapy in patients with relapsed or refractory B-cell malignancies. Br J Haematol. 2016 Oct;175(1):55-65. doi: 10.1111/bjh.14181. Epub 2016 Jun 13. PubMed PMID: 27293194.

4: Inaba K, Oda K, Aoki K, Sone K, Ikeda Y, Miyasaka A, Kashiyama T, Fukuda T, Makii C, Arimoto T, Wada-Hiraike O, Kawana K, Yano T, Osuga Y, Fujii T. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and pimasertib) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging. Oncotarget. 2016 May 17;7(20):29577-91. doi: 10.18632/oncotarget.8807. PubMed PMID: 27102436; PubMed Central PMCID: PMC5045418.

5: Radoul M, Chaumeil MM, Eriksson P, Wang AS, Phillips JJ, Ronen SM. MR Studies of Glioblastoma Models Treated with Dual PI3K/mTOR Inhibitor and Temozolomide:Metabolic Changes Are Associated with Enhanced Survival. Mol Cancer Ther. 2016 May;15(5):1113-22. doi: 10.1158/1535-7163.MCT-15-0769. Epub 2016 Feb 16. PubMed PMID: 26883274; PubMed Central PMCID: PMC4873419.

6: Lee J, Galloway R, Grandjean G, Jacob J, Humphries J, Bartholomeusz C, Goodstal S, Lim B, Bartholomeusz G, Ueno NT, Rao A. Comprehensive Two- and Three-Dimensional RNAi Screening Identifies PI3K Inhibition as a Complement to MEK Inhibitor AS703026 for Combination Treatment of Triple-Negative Breast Cancer. J Cancer. 2015 Oct 28;6(12):1306-19. doi: 10.7150/jca.13266. eCollection 2015. PubMed PMID: 26640591; PubMed Central PMCID: PMC4643087.

7: Blackwell K, Burris H, Gomez P, Lynn Henry N, Isakoff S, Campana F, Gao L, Jiang J, Macé S, Tolaney SM. Phase I/II dose-escalation study of PI3K inhibitors pilaralisib or voxtalisib in combination with letrozole in patients with hormone-receptor-positive and HER2-negative metastatic breast cancer refractory to a non-steroidal aromatase inhibitor. Breast Cancer Res Treat. 2015 Nov;154(2):287-97. doi: 10.1007/s10549-015-3615-9. Epub 2015 Oct 24. PubMed PMID: 26497877.

8: Thijssen R, Ter Burg J, van Bochove GG, de Rooij MF, Kuil A, Jansen MH, Kuijpers TW, Baars JW, Virone-Oddos A, Spaargaren M, Egile C, van Oers MH, Eldering E, Kersten MJ, Kater AP. The pan phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor SAR245409 (voxtalisib/XL765) blocks survival, adhesion and proliferation of primary chronic lymphocytic leukemia cells. Leukemia. 2016 Feb;30(2):337-45. doi: 10.1038/leu.2015.241. Epub 2015 Sep 4. PubMed PMID: 26338274.

9: Gravina GL, Mancini A, Scarsella L, Colapietro A, Jitariuc A, Vitale F, Marampon F, Ricevuto E, Festuccia C. Dual PI3K/mTOR inhibitor, XL765 (SAR245409), shows superior effects to sole PI3K [XL147 (SAR245408)] or mTOR [rapamycin] inhibition in prostate cancer cell models. Tumour Biol. 2016 Jan;37(1):341-51. doi: 10.1007/s13277-015-3725-3. Epub 2015 Jul 29. PubMed PMID: 26219891.

10: Durbas M, Horwacik I, Boratyn E, Kamycka E, Rokita H. GD2 ganglioside specific antibody treatment downregulates PI3K/Akt/mTOR signaling network in human neuroblastoma cell lines. Int J Oncol. 2015 Sep;47(3):1143-59. doi: 10.3892/ijo.2015.3070. Epub 2015 Jul 2. PubMed PMID: 26134970.

11: Inaba K, Oda K, Ikeda Y, Sone K, Miyasaka A, Kashiyama T, Fukuda T, Uehara Y, Arimoto T, Kuramoto H, Wada-Hiraike O, Kawana K, Yano T, Osuga Y, Fujii T. Antitumor activity of a combination of dual PI3K/mTOR inhibitor SAR245409 and selective MEK1/2 inhibitor pimasertib in endometrial carcinomas. Gynecol Oncol. 2015 Aug;138(2):323-31. doi: 10.1016/j.ygyno.2015.05.031. Epub 2015 May 29. PubMed PMID: 26033306.

12: Wen PY, Omuro A, Ahluwalia MS, Fathallah-Shaykh HM, Mohile N, Lager JJ, Laird AD, Tang J, Jiang J, Egile C, Cloughesy TF. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma. Neuro Oncol. 2015 Sep;17(9):1275-83. doi: 10.1093/neuonc/nov083. Epub 2015 May 26. PubMed PMID: 26019185; PubMed Central PMCID: PMC4588757.

13: Papadopoulos KP, Egile C, Ruiz-Soto R, Jiang J, Shi W, Bentzien F, Rasco D, Abrisqueta P, Vose JM, Tabernero J. Efficacy, safety, pharmacokinetics and pharmacodynamics of SAR245409 (voxtalisib, XL765), an orally administered phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor: a phase 1 expansion cohort in patients with relapsed or refractory lymphoma. Leuk Lymphoma. 2015 Jun;56(6):1763-70. doi: 10.3109/10428194.2014.974040. Epub 2014 Nov 19. PubMed PMID: 25300944.

14: Yu P, Laird AD, Du X, Wu J, Won KA, Yamaguchi K, Hsu PP, Qian F, Jaeger CT, Zhang W, Buhr CA, Shen P, Abulafia W, Chen J, Young J, Plonowski A, Yakes FM, Chu F, Lee M, Bentzien F, Lam ST, Dale S, Matthews DJ, Lamb P, Foster P. Characterization of the activity of the PI3K/mTOR inhibitor XL765 (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway. Mol Cancer Ther. 2014 May;13(5):1078-91. doi: 10.1158/1535-7163.MCT-13-0709. Epub 2014 Mar 14. PubMed PMID: 24634413.

15: Papadopoulos KP, Tabernero J, Markman B, Patnaik A, Tolcher AW, Baselga J, Shi W, Egile C, Ruiz-Soto R, Laird AD, Miles D, Lorusso PM. Phase I safety, pharmacokinetic, and pharmacodynamic study of SAR245409 (XL765), a novel, orally administered PI3K/mTOR inhibitor in patients with advanced solid tumors. Clin Cancer Res. 2014 May 1;20(9):2445-56. doi: 10.1158/1078-0432.CCR-13-2403. Epub 2014 Feb 28. PubMed PMID: 24583798.

16: Jänne PA, Cohen RB, Laird AD, Macé S, Engelman JA, Ruiz-Soto R, Rockich K, Xu J, Shapiro GI, Martinez P, Felip E. Phase I safety and pharmacokinetic study of the PI3K/mTOR inhibitor SAR245409 (XL765) in combination with erlotinib in patients with advanced solid tumors. J Thorac Oncol. 2014 Mar;9(3):316-23. doi: 10.1097/JTO.0000000000000088. PubMed PMID: 24496004.

17: Dai C, Zhang B, Liu X, Ma S, Yang Y, Yao Y, Feng M, Bao X, Li G, Wang J, Guo K, Ma W, Xing B, Lian W, Xiao J, Cai F, Zhang H, Wang R. Inhibition of PI3K/AKT/mTOR pathway enhances temozolomide-induced cytotoxicity in pituitary adenoma cell lines in vitro and xenografted pituitary adenoma in female nude mice. Endocrinology. 2013 Mar;154(3):1247-59. doi: 10.1210/en.2012-1908. Epub 2013 Feb 5. PubMed PMID: 23384836.

18: Ghadimi MP, Lopez G, Torres KE, Belousov R, Young ED, Liu J, Brewer KJ, Hoffman A, Lusby K, Lazar AJ, Pollock RE, Lev D. Targeting the PI3K/mTOR axis, alone and in combination with autophagy blockade, for the treatment of malignant peripheral nerve sheath tumors. Mol Cancer Ther. 2012 Aug;11(8):1758-69. doi: 10.1158/1535-7163.MCT-12-0015. Epub 2012 Jul 30. PubMed PMID: 22848094; PubMed Central PMCID: PMC3416967.

19: Mirzoeva OK, Hann B, Hom YK, Debnath J, Aftab D, Shokat K, Korn WM. Autophagy suppression promotes apoptotic cell death in response to inhibition of the PI3K-mTOR pathway in pancreatic adenocarcinoma. J Mol Med (Berl). 2011 Sep;89(9):877-89. doi: 10.1007/s00109-011-0774-y. Epub 2011 Jun 16. PubMed PMID: 21678117.

20: Prasad G, Sottero T, Yang X, Mueller S, James CD, Weiss WA, Polley MY, Ozawa T, Berger MS, Aftab DT, Prados MD, Haas-Kogan DA. Inhibition of PI3K/mTOR pathways in glioblastoma and implications for combination therapy with temozolomide. Neuro Oncol. 2011 Apr;13(4):384-92. doi: 10.1093/neuonc/noq193. Epub 2011 Feb 11. PubMed PMID: 21317208; PubMed Central PMCID: PMC3064692.